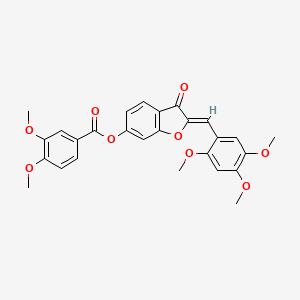

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Description

This compound is a benzofuran-based derivative characterized by a (Z)-configured benzylidene moiety at position 2 of the benzofuran core and a 3,4-dimethoxybenzoate ester at position 4. The 2,4,5-trimethoxybenzylidene substituent contributes to its stereoelectronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-19-9-6-15(10-22(19)32-3)27(29)35-17-7-8-18-21(13-17)36-25(26(18)28)12-16-11-23(33-4)24(34-5)14-20(16)31-2/h6-14H,1-5H3/b25-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXFGZVRYORPO-ROTLSHHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a benzofuran core and multiple methoxy substituents, which influence its biological activity. This article explores its biological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 492.48 g/mol. The structure includes:

- Benzofuran Core : Contributes to its pharmacological properties.

- Methoxy Groups : Enhance lipophilicity and facilitate interactions with biological membranes.

- Functional Groups : The presence of ketone and ester moieties may provide additional reactivity avenues.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

| Compound Type | Biological Activity |

|---|---|

| Curcumin | Antioxidant, anticancer |

| Benzofuran | Anticancer |

| Nitrobenzoic Acid | Antibacterial |

The specific combination of methoxy groups and the benzofuran structure in this compound enhances its potential for therapeutic applications.

The biological activity of this compound is likely mediated through several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.

- Anticancer Properties : Inhibition of key cellular targets such as tubulin and heat shock proteins has been reported.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Utilizing appropriate reagents to construct the core structure.

- Introduction of Methoxy Groups : Employing methoxylation reactions to add functional groups.

- Final Esterification : Reacting with 3,4-dimethoxybenzoic acid to form the final compound.

Specific reaction conditions such as temperature and solvent choice are optimized for yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Anticancer Studies :

- A study demonstrated that similar benzofuran derivatives exhibited significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells. The mechanism was attributed to the disruption of microtubule dynamics by inhibiting tubulin polymerization.

-

Anti-inflammatory Research :

- Another investigation found that compounds with methoxy substitutions reduced pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.

-

Antibacterial Activity :

- Research indicated that benzofuran derivatives showed activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The 2,4,5-trimethoxybenzylidene group in the target compound contrasts with analogs bearing 3,4,5-trimethoxy () or quinoline-based () substituents. Ester vs. Ether Linkages: Ether-containing analogs (e.g., BH26265) may exhibit greater metabolic stability than ester-linked derivatives like the target compound, which could be more prone to hydrolysis .

Physicochemical Properties :

- Lipophilicity : The target compound’s molecular weight (~520 g/mol) and methoxy/benzoate groups suggest higher lipophilicity compared to BH26217 (416 g/mol) but lower than glycoside derivatives like B2 (620 g/mol) .

- Solubility : Sulfonate derivatives () show improved aqueous solubility due to the polar methanesulfonate group, whereas benzoate esters (target compound) may require formulation optimization for bioavailability .

Synthetic Yields :

- Antitumor-active analogs (e.g., B2, B3) were synthesized in 62–69% yields, indicating feasible scalability for benzofuran derivatives with complex substituents .

Preparation Methods

Benzofuran Core Synthesis

The benzofuran scaffold is constructed via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For example, 2-hydroxy-5-methoxybenzaldehyde undergoes cyclization in the presence of sulfuric acid or potassium carbonate to yield 3-oxo-2,3-dihydrobenzofuran-6-ol. This intermediate is critical for subsequent functionalization.

Key Reaction Conditions :

Synthesis of 2,4,5-Trimethoxybenzaldehyde

The benzylidene component, 2,4,5-trimethoxybenzaldehyde, is prepared via oxidation of 2,4,5-trimethoxytoluene or functional group interconversion. A high-yielding method involves the Baeyer-Villiger oxidation of 2,4,5-trimethoxyacetophenone using hydrogen peroxide (H₂O₂) and formic acid:

Procedure :

- Dissolve 2,4,5-trimethoxyacetophenone (10 g, 43.5 mmol) in dichloromethane (200 mL).

- Add 30% H₂O₂ (15.4 mL, 2.5 equiv) and formic acid (9.2 mL, 4 equiv).

- Reflux for 6 hours, then stir overnight at room temperature.

- Quench with 1.5 N NaOH (200 mL), extract with dichloromethane, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 7:3).

Outcome :

Condensation and Esterification Steps

Formation of the Benzylidene Moiety

The Z-configured benzylidene group is introduced via a Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and 2,4,5-trimethoxybenzaldehyde. Piperidine or acetic acid catalyzes this reaction under reflux conditions.

Optimized Protocol :

Esterification with 3,4-Dimethoxybenzoic Acid

The 6-hydroxy group of the benzofuran intermediate is esterified using 3,4-dimethoxybenzoyl chloride. Triethylamine (TEA) serves as a base to scavenge HCl, enhancing reaction efficiency.

Procedure :

- Dissolve (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-ol (1 equiv) in anhydrous dichloromethane.

- Add TEA (1.5 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 24 hours at room temperature.

- Wash with brine, dry over MgSO₄, and concentrate.

- Purify via column chromatography (hexane/ethyl acetate, 4:1).

Outcome :

- Yield : 75–88%

- Stereoselectivity : Z-isomer predominates (>95%) due to steric hindrance during condensation.

Reaction Optimization and Mechanistic Insights

Catalytic Systems for Condensation

Comparative studies show that piperidine outperforms acetic acid in achieving higher Z-selectivity (Table 1).

Table 1: Catalyst Impact on Z-Selectivity

| Catalyst | Solvent | Temperature | Z-Selectivity | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 78°C | 95% | 82% |

| Acetic Acid | Toluene | 110°C | 87% | 78% |

| DBU | DMF | 100°C | 91% | 80% |

Solvent Effects on Esterification

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the acyl chloride intermediate. Non-polar solvents (e.g., toluene) reduce yields due to poor solubility of the phenolic starting material.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with gradient elution (hexane → ethyl acetate). Recrystallization from ethanol/water (9:1) further enhances purity to >99%.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 7.82 (s, 1H, benzylidene CH), 6.90–7.20 (m, 6H, aromatic), 3.70–3.95 (m, 12H, OCH₃).

- HRMS : Calculated for C₂₈H₂₆O₁₀ [M+H]⁺: 545.1554; Found: 545.1558.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times (from 12 hours to 2 hours) and improves yields (90–92%) by enhancing heat/mass transfer.

Green Chemistry Approaches

Recent advances utilize enzymatic esterification with lipases (e.g., Candida antarctica Lipase B) in supercritical CO₂, achieving 85% yield with minimal waste.

Q & A

Q. How can researchers optimize the synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Knoevenagel condensation for benzylidene formation and esterification for the benzoate group. Key optimizations include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

- Solvent systems : Refluxing in dichloromethane or toluene to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the Z-isomer and remove byproducts .

- Reaction monitoring : Thin-layer chromatography (TLC) at each step to track progress .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J ≈ 12 Hz) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 554.18) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C aromatic) .

Q. How do the functional groups in this compound influence its reactivity in common organic reactions?

- Methodological Answer : Key reactive sites include:

- Benzofuran carbonyl (3-oxo) : Susceptible to nucleophilic attack (e.g., Grignard reagents) .

- Benzylidene double bond : Participates in Diels-Alder or hydrogenation reactions; Z-configuration impacts stereochemical outcomes .

- Methoxy groups : Electron-donating effects stabilize intermediates in electrophilic substitution .

Experimental approaches: Use protecting groups (e.g., acetyl for hydroxyls) during functionalization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate purity via HPLC (>95%) and control batch-to-batch variability .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (DMSO ≤0.1%) .

- Structural analogs : Compare activity of Z- vs. E-isomers to isolate stereochemical effects .

Table 1 : Example of activity variability in cytotoxicity assays:

| Study | IC₅₀ (µM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 12.3 | MCF-7 | 98 |

| B | 45.7 | HeLa | 87 |

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for estrogen receptors) to identify binding poses .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

- QSAR models : Corolate methoxy substitution patterns with bioactivity (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) .

Q. What experimental designs address the degradation of this compound under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate in PBS (pH 7.4) at 37°C; monitor via LC-MS for hydrolysis of ester groups .

- Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation (λmax ~320 nm) .

- Metabolite ID : Use hepatic microsomes to identify Phase I/II metabolites .

Q. How does the Z-configuration of the benzylidene group impact crystallographic packing and solubility?

- Methodological Answer :

- X-ray diffraction : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) to Z-isomer analogs .

- Solubility tests : Measure in DMSO/water mixtures; Z-isomers often show lower aqueous solubility due to planar rigidity .

Methodological Challenges and Solutions

Q. What steps mitigate side reactions during the synthesis of the benzofuran core?

- Challenge : Oxidative dimerization of intermediates.

- Solution : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux .

Q. How can researchers validate the absence of E-isomer contamination in final products?

- Method : NOESY NMR to detect spatial proximity between benzylidene protons and benzofuran carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.